Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate is a complex organic compound belonging to the class of pyrrolo-pyridazine derivatives. This compound is characterized by its unique bicyclic structure which incorporates both pyrrole and pyridazine rings, making it of interest in medicinal chemistry and pharmacology. Its potential applications in drug development, particularly in targeting specific biological pathways, have prompted research into its synthesis and biological activity.
Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate is classified under the following categories:
The synthesis of Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate typically involves multi-step synthetic routes that may include cyclization reactions, functional group modifications, and the use of various catalysts.
Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate can undergo several notable chemical reactions:
These reactions are often conducted under controlled conditions to optimize yields and minimize side products. Reaction monitoring can be performed using techniques like thin-layer chromatography or high-performance liquid chromatography.
The mechanism of action of Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate primarily involves its interaction with specific biological targets within the body.
Research has indicated that similar compounds exhibit activity against phosphodiesterase enzymes and may show selectivity towards certain receptor subtypes .
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate has potential applications in:
The efficient construction of the bicyclic pyrrolo[3,4-c]pyridazine core leverages one-pot multicomponent reactions (MCRs), capitalizing on the reactivity of 3-oxo-2-arylhydrazonopropanal precursors. As demonstrated by Elnagdi et al., these substrates undergo condensation with active methylene compounds (e.g., cyanoacetic acid, p-nitrophenylacetic acid) in acetic anhydride to yield highly functionalized pyridazin-3-one derivatives. The reaction proceeds through a concerted dehydration-cyclization cascade, where initial Knoevenagel-type condensation forms an alkylidene intermediate, followed by intramolecular nucleophilic attack of the hydrazone nitrogen and subsequent aromatization [6]. This method achieves excellent yields (85–95%) under catalyst-free conditions, with acetic anhydride acting as both solvent and dehydrating agent. Crucially, the absence of ammonium acetate suppresses alternative pathways leading to 5-arylazopyridines, ensuring exclusive formation of the pyridazinone scaffold [6].
A notable adaptation employs aqueous-phase domino reactions catalyzed by NaCl, enabling the diastereoselective synthesis of complex spiro-fused derivatives. This green chemistry approach utilizes water as the reaction medium, enhancing sustainability while maintaining high functional group tolerance and stereochemical control [10]. The mechanistic pathway involves sequential imine formation, Michael addition, and intramolecular cyclization, facilitated by the ionic strength provided by NaCl.
Table 1: Key Multicomponent Reactions for Pyrrolo-Pyridazine Synthesis
Precursor | Methylene Component | Conditions | Product Yield | Key Features |
---|---|---|---|---|
3-Oxo-2-(4-Cl-Ph)hydrazonopropanal | Cyanoacetic acid | Ac₂O, 80°C, 3h | 92% | Exclusive pyridazinone formation |
3-Oxo-2-(2,4-(NO₂)₂-Ph)hydrazonopropanal | p-Nitrophenylacetic acid | Ac₂O, reflux, 4h | 88% | Crystallographically characterized |
Enaminone + Benzaldehyde | Hydrazine·HCl | H₂O/NaCl, reflux, 1h | 75–82% | Spiro[indoline-pyrazolopyridine] |
While direct asymmetric synthesis of the pyrrolo[3,4-c]pyridazine scaffold remains underexplored, recent advances in nickel-catalyzed asymmetric hydrogenation provide methodologies applicable to key chiral building blocks. As reported by Zhou et al., Ni(OAc)₂·4H₂O complexed with (R,R)-BenzP* achieves enantioselective hydrogenation of α-substituted acrylic acids (up to 99.4% ee, 10,000 S/C) under mild conditions (30–50 bar H₂, 30–50°C in TFE) [3]. The mechanism involves intramolecular proton transfer from the substrate’s carboxylic acid group to the C–Ni bond of the metallacyclic intermediate, identified as the rate-determining step via DFT studies. This method enables the synthesis of chiral α-arylpropionic acids—precursors to nonsteroidal anti-inflammatory drugs (NSAIDs)—which can be elaborated into ester or amide derivatives for incorporation into the pyrrolo-pyridazine framework [3] [9].
For saturated heterocyclic motifs, iridium-catalyzed hydrogenation offers complementary stereocontrol. A 2024 study demonstrates solvent-dependent enantioselectivity for tetrahydroquinoxalines: toluene/dioxane mixtures afford (R)-isomers (up to 98% ee), while ethanol yields (S)-enantiomers (93% ee) without additives. This system operates under continuous flow conditions, enabling gram-scale production with retained enantioselectivity [8].
Table 2: Asymmetric Hydrogenation Systems Relevant to Chiral Intermediates
Catalyst System | Substrate Class | Conditions | Performance | Mechanistic Feature |
---|---|---|---|---|
Ni(OAc)₂/(R,R)-BenzP* | α-Aryl acrylic acids | 50 bar H₂, TFE, 50°C | 96–99.4% ee, 10,000 S/C | Intramolecular proton transfer |
Ir-PHOX/diamine | N-Heterocyclic olefins | 40 bar H₂, toluene/dioxane | 98% ee (R) | Bifunctional outer-sphere mechanism |
Ir-PHOX/diamine | N-Heterocyclic olefins | 40 bar H₂, ethanol | 93% ee (S) | Solvent-controlled stereoinversion |
The benzyl carboxylate moiety serves as a versatile handle for late-stage diversification through three primary strategies:
Treatment with LiOH/H₂O-THF or BCl₃ in DCM cleaves the benzyl ester to furnish the free carboxylic acid (C₆-carboxylic acid derivatives). This reaction proceeds quantitatively at 0–25°C, enabling downstream amide coupling or decarboxylative functionalization [2] [4]. The resultant carboxylic acid is pivotal for synthesizing active pharmaceutical ingredients (APIs) targeting neurological receptors, exemplified by M₄ muscarinic allosteric modulators [4].
The electron-deficient nature of the pyridazinone ring facilitates aromatic nucleophilic substitution at C-4 or C-5 positions. Halogenated derivatives undergo smooth substitution with nitrogen nucleophiles (e.g., piperidine, 4-aminopiperidine), as confirmed by SMILES notation changes in patent data (e.g., conversion of C-Br to C-NC₁CCNCC₁) [4] [10]. This approach constructs libraries of analogues for structure-activity relationship (SAR) studies, particularly in CNS drug discovery.
Suzuki-Miyaura and Buchwald-Hartwig reactions enable the introduction of aryl, heteroaryl, or amino groups at halogenated positions. For example, C-4 bromo derivatives couple with 6-methoxypyridin-3-ylboronic acid under Pd(PPh₃)₄ catalysis to yield biaryl hybrids with enhanced pharmacological profiles [4].
Table 3: Strategic Modifications of the Benzyl Carboxylate and Pyridazinone Core
Reaction Type | Reagents/Conditions | Product Class | Application Context |
---|---|---|---|
Ester hydrolysis | 2M LiOH, THF/H₂O (1:1), 25°C | 6(3H)-Carboxylic acids | Prodrug design, metal complexation |
Amide coupling | EDCI/HOBt, R-NH₂, DMF | C₆-amido derivatives | Allosteric modulator synthesis (e.g., WO2017112719A1) |
SNAr with azetidine | K₂CO₃, DMF, 80°C | 4-Azetidinyl-pyrrolopyridazines | Bioisosteric replacement in lead optimization |
Suzuki coupling | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-pyrrolopyridazines | Kinase inhibitor scaffolds |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1